4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid

PYCR1 inhibition fragment-based drug discovery X-ray crystallography

Acquire 4-Chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid for your research. Its unique 4-chloro substitution enables halogen bonding absent in non-halogenated analogs, making it a valuable fragment for SAR campaigns and structure-based drug design. The carboxylic acid and aryl chloride offer orthogonal reactivity for focused library synthesis. This specific isomer is critical for exploring PYCR1 binding poses. Procure this 95% pure compound in standard research quantities to advance your discovery programs.

Molecular Formula C10H9ClN2O3
Molecular Weight 240.64 g/mol
CAS No. 1042623-41-5
Cat. No. B6142969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid
CAS1042623-41-5
Molecular FormulaC10H9ClN2O3
Molecular Weight240.64 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)C2=C(C=CC(=C2)C(=O)O)Cl
InChIInChI=1S/C10H9ClN2O3/c11-7-2-1-6(9(14)15)5-8(7)13-4-3-12-10(13)16/h1-2,5H,3-4H2,(H,12,16)(H,14,15)
InChIKeyZTGRIBGFGIRUEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1042623-41-5): Chemical Profile and Research Sourcing Guide


4-Chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1042623-41-5) is a synthetic small-molecule benzoic acid derivative characterized by a 4-chloro substitution and a 3-(2-oxoimidazolidin-1-yl) moiety on the phenyl ring . With the molecular formula C10H9ClN2O3 and a molecular weight of 240.64 g/mol, this compound is commercially available from multiple vendors at a standard purity of 95% . The compound contains a carboxylic acid functional group (H-bond donor count: 2; acceptor count: 3) and exhibits a calculated LogP of approximately 1.06, indicating moderate lipophilicity . Safety data sheets classify it as harmful if swallowed (H302), causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335), warranting appropriate handling precautions for laboratory use .

Why 4-Chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid Cannot Be Interchanged with Structurally Similar Analogs


While multiple oxoimidazolidinyl-benzoic acid derivatives exist as commercial research chemicals, their substitution patterns critically determine molecular recognition, physicochemical properties, and synthetic utility. Positional isomerism alone yields distinct compounds—such as 3-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 884504-86-3), 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 915922-14-4), and 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1343134-58-6)—each exhibiting unique hydrogen-bonding topologies, steric profiles, and electronic distributions relative to the target 4-chloro-3-substituted scaffold . X-ray crystallographic evidence from the structurally homologous PYCR1 inhibitor 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid demonstrates that chloro-substitution position directly dictates ligand-protein binding geometry [1]. Substituting 4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid with an isomer lacking the chloro group or bearing alternative substitution would therefore alter—and likely abolish—the specific intermolecular interactions intended for structure-activity relationship studies, fragment-based screening campaigns, or target-focused synthetic elaboration [2].

Quantitative Differentiation Evidence for 4-Chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1042623-41-5) Relative to Structural Analogs


Substitution Pattern Specificity: 4-Chloro-3-(2-oxoimidazolidin-1-yl) versus 2-Chloro-5-(2-oxoimidazolidin-1-yl) Isomers in PYCR1 Binding

X-ray crystallographic analysis of the homologous isomer 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid in complex with human PYCR1 (PDB: 8TCU) reveals that the specific relative orientation of the chloro and oxoimidazolidinyl substituents dictates ligand binding geometry and intermolecular contacts within the enzyme active site [1]. The 4-chloro-3-substituted pattern present in the target compound offers a distinct hydrogen-bonding and steric presentation compared to the 2-chloro-5-substituted isomer, which is essential for fragment elaboration and SAR studies [2].

PYCR1 inhibition fragment-based drug discovery X-ray crystallography

Chloro Substituent Presence: 4-Chloro-3-(2-oxoimidazolidin-1-yl) versus Non-Chlorinated 3-(2-Oxoimidazolidin-1-yl)benzoic Acid

The target compound incorporates a 4-chloro substituent that is absent in the commercially available analog 3-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 884504-86-3) . This chloro substitution increases molecular weight from approximately 206.20 g/mol to 240.64 g/mol and introduces a halogen atom capable of participating in halogen bonding interactions, modulating lipophilicity (calculated LogP ~1.06 for target vs. lower for non-chlorinated analog), and altering the electron density distribution on the aromatic ring . These differences directly impact compound solubility, membrane permeability, and potential for orthogonal synthetic functionalization via cross-coupling chemistry .

halogen bonding medicinal chemistry physicochemical properties

Methyl versus Chloro Substitution: 4-Chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid versus 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

The target compound's 4-chloro substituent serves as a distinct physicochemical and electronic alternative to the 4-methyl group present in the analog 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 915922-14-4) . Chloro is electron-withdrawing (-I effect) whereas methyl is electron-donating (+I effect), producing opposite effects on aromatic ring electronics and carboxylic acid pKa. Molecular weight differs by 20.42 g/mol (240.64 vs. 220.22 g/mol), and the chloro atom offers unique potential for halogen bonding that methyl cannot provide .

bioisostere evaluation SAR studies fragment library diversity

Purity Specification and Vendor Availability: Procurement-Ready Data for 4-Chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid

The target compound is commercially stocked by multiple established research chemical suppliers at a standardized minimum purity of 95% [1]. Fluorochem (Product F675450) provides comprehensive analytical and safety documentation including canonical SMILES, InChI, InChI Key, MDL Number MFCD11167843, and full GHS hazard classification with precautionary statements . Leyan (Product 1335248) offers the compound in graduated pack sizes from 100 mg to 25 g with tiered academic/industrial pricing . This multi-vendor availability at consistent purity specifications reduces single-source supply chain risk and enables competitive procurement.

chemical procurement research reagents quality control

Recommended Research Applications for 4-Chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 1042623-41-5)


Fragment-Based Drug Discovery Targeting PYCR1 and Structurally Related Enzymes

Based on X-ray crystallographic evidence of the homologous 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid scaffold binding to human PYCR1 at 2.00 Å resolution, the 4-chloro-3-substituted isomer represents a distinct fragment candidate for exploring alternative binding poses or selectivity profiles [1]. The chloro substituent offers potential halogen bonding contacts absent in non-halogenated analogs, while the oxoimidazolidinone ring provides a hydrogen-bonding scaffold suitable for fragment growing or merging strategies in structure-based drug design [2].

Structure-Activity Relationship (SAR) Studies of Halogenated Benzoic Acid Derivatives

The 4-chloro substitution distinguishes this compound from both non-halogenated (e.g., 3-(2-oxoimidazolidin-1-yl)benzoic acid, ΔMW = +34.44 g/mol) and methyl-substituted analogs (e.g., 4-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid, opposite inductive electronic effect) . This makes the compound a valuable entry for SAR campaigns designed to quantify the impact of halogen substitution on target binding affinity, cellular permeability, metabolic stability, or synthetic diversification potential via cross-coupling chemistry.

Synthetic Intermediate for Building Block Diversification

The carboxylic acid functionality provides a reactive handle for amide coupling, esterification, or reduction to the corresponding benzyl alcohol, while the aryl chloride moiety enables orthogonal functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . This orthogonal reactivity profile supports the compound's utility as a versatile building block for generating focused libraries of oxoimidazolidine-containing molecules.

Physicochemical Property Benchmarking in Fragment Library Curation

With a molecular weight of 240.64 g/mol, calculated LogP of 1.06, H-bond donor count of 2, H-bond acceptor count of 3, and Fsp³ value of 0.2, this compound adheres to fragment-like physicochemical parameters suitable for fragment-based screening libraries . Procurement of this specific chloro-substituted analog allows inclusion of a halogenated fragment in screening collections, enabling hit identification campaigns that sample halogen-bonding pharmacophore space not covered by non-halogenated or methyl-substituted congeners.

Quote Request

Request a Quote for 4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.